molecular formula C16H32O2 B14562890 6,12-Dimethyltetradecanoic acid CAS No. 62214-24-8

6,12-Dimethyltetradecanoic acid

Cat. No.: B14562890
CAS No.: 62214-24-8
M. Wt: 256.42 g/mol
InChI Key: WGWGXBHYXAWVGP-UHFFFAOYSA-N
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Description

Contextualizing Branched-Chain Fatty Acids within Lipid Biochemistry

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by a main hydrocarbon chain with one or more methyl group branches. lipotype.com These lipids are integral components of cellular structures and are involved in various biological processes. Unlike their straight-chain counterparts, the methyl branches in BCFAs introduce structural alterations that influence their physical and chemical properties, such as melting point and fluidity. lipotype.com In lipid biochemistry, BCFAs are recognized as significant constituents of the membranes of many bacteria, where they play a crucial role in maintaining membrane function and fluidity. lipotype.com They are also found in various food sources, including dairy products and fermented foods. wikipedia.orgacs.org The metabolism of certain BCFAs, particularly those with methyl groups near the carboxyl end, can differ from that of straight-chain fatty acids, sometimes requiring specific enzymatic pathways for their degradation. nih.gov

Significance of Methyl-Branched Fatty Acids in Biological Systems

Methyl-branched fatty acids, a prominent subgroup of BCFAs, have demonstrated a wide range of biological activities and are normal constituents of human tissues. acs.org Research has indicated their involvement in various physiological and pathological processes. For instance, they have been shown to possess anti-inflammatory and lipid-lowering properties and may play a role in reducing the risk of metabolic disorders. acs.orgresearchgate.net Some studies have explored their potential as anticancer agents, showing cytotoxicity to cancer cells. acs.orgresearchgate.net

In bacteria, the presence and type of methyl-branched fatty acids in the cell membrane can be crucial for adaptation to environmental stresses. lipotype.com In mammals, these fatty acids are obtained through diet and are also synthesized endogenously. nih.gov They have been identified in human sebaceous glands, skin, and blood. acs.org The specific positioning of the methyl group, such as in iso- and anteiso-BCFAs where the branch is on the penultimate or antepenultimate carbon, respectively, can lead to distinct biological functions. acs.orgmdpi.com Accumulations of certain BCFAs are associated with peroxisome biogenesis disorders, highlighting their importance in metabolic health. lipotype.com

Overview of Research Scope for 6,12-Dimethyltetradecanoic Acid and its Isomers

This compound is a specific type of multi-branched fatty acid that has been a subject of interest in various research contexts, particularly in the study of marine organisms and bacteria. Research on this compound and its isomers often focuses on its origin, distribution, and biological activity. mdpi.com For example, the isomer 12-methyltetradecanoic acid, isolated from Streptomyces, has been investigated for its biological activities. researchgate.net

The study of such dimethylated fatty acids contributes to the broader understanding of how methyl branching at different positions along the fatty acid chain influences the molecule's biological function. Research in this area often involves sophisticated analytical techniques to isolate and identify these compounds from complex biological matrices and to elucidate their precise chemical structures. The investigation into the biosynthesis of such modified fatty acids is also a key area of research, aiming to understand the enzymatic processes that lead to their formation. The presence and concentration of specific isomers of dimethyltetradecanoic acid can serve as biomarkers in certain organisms or environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62214-24-8

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

6,12-dimethyltetradecanoic acid

InChI

InChI=1S/C16H32O2/c1-4-14(2)10-6-5-7-11-15(3)12-8-9-13-16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18)

InChI Key

WGWGXBHYXAWVGP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCC(C)CCCCC(=O)O

Origin of Product

United States

Natural Occurrence and Ecological Distribution of Dimethyltetradecanoic Acids

Isolation from Microbial Sources

Microorganisms, particularly bacteria and fungi, are prolific producers of a wide array of fatty acids, including various dimethylated forms. These compounds are often biosynthesized as adaptations to specific environmental challenges such as high salinity or extreme temperatures.

Halophilic Bacteria (e.g., Bacillus sp. and isomers like 2,12-dimethyltetradecanoic acid)

Halophilic bacteria, which thrive in high-salt environments, have been found to produce novel dimethylated fatty acids. For instance, a Bacillus species isolated from the salt pans of Burgas in Bulgaria was shown to contain several previously unidentified methyl-branched fatty acids. nih.gov Among these were 2,12-dimethyltetradecanoic acid and 4,13-dimethyltetradecanoic acid. nih.gov The identification of these compounds was achieved through a combination of gas chromatography-mass spectrometry (GC-MS) and derivatization techniques. nih.gov It is believed that the unique branching patterns of these fatty acids play a role in maintaining cell membrane function in high salinity conditions.

Table 1: Dimethyltetradecanoic Acid Isomers from Bacillus sp.

Compound Name Source Organism Location of Isolation
2,12-Dimethyltetradecanoic acid Bacillus sp. Salt pans of Burgas, Bulgaria

Extremophile Bacteria (e.g., Thermogemmatispora sp. and related dimethylated fatty acids)

Extremophilic bacteria, which inhabit environments with extreme temperatures, pressures, or pH levels, also synthesize unique fatty acids. A study of Thermogemmatispora sp. (strain T81), a member of the phylum Chloroflexi, led to the identification of a novel fatty acid, 12,17-dimethyloctadecanoic acid. nih.gov This discovery was significant as this particular dimethylated fatty acid had not been previously described in these organisms. nih.gov The analysis also revealed the presence of several other dimethyl-branched fatty acids, highlighting the diversity of these compounds in extremophiles. nih.gov For instance, another species, Thermogemmatispora carboxidivorans, also features 12,17-dimethyl C18:0 as a major fatty acid component. nih.gov

Table 2: Dimethylated Fatty Acids Identified in Thermogemmatispora sp. (strain T81)

Compound Name
8,14-diMe 15:0
10,15-diMe 16:0
12,15-diMe 16:0
10,16-diMe 17:0
12,16-diMe 17:0
12,17-diMe 18:0
12,18-diMe 19:0

Fungal Species (e.g., Glarea lozoyensis and (10S,12R)-10,12-dimethyltetradecanoic acid)

Fungi are another important source of bioactive natural products, including unique fatty acids. The fungus Glarea lozoyensis is known for its production of pneumocandins, a class of antifungal compounds. The biosynthesis of these molecules involves a side chain of 10,12-dimethylmyristic acid, which is chemically known as 10,12-dimethyltetradecanoic acid. nih.gov An AMP-dependent ligase is responsible for activating this dimethylated fatty acid and attaching it to the core peptide of the pneumocandin molecule. nih.gov

Presence in Marine Organisms

The marine environment is a rich reservoir of chemical diversity, and marine organisms have been found to contain a variety of unusual fatty acids, including several dimethyltetradecanoic acid isomers.

Sponges (e.g., Calyx podatypa and dimethyltetradecanoic acid)

Marine sponges are well-documented sources of novel natural products. A study of the Caribbean sponge Calyx podatypa revealed the presence of two dimethylated fatty acids: the novel 9,13-dimethyltetradecanoic acid and the rare 10,13-dimethyltetradecanoic acid. acs.orgnih.gov The characterization of these compounds was a complex process that required gas chromatography-mass spectrometry (GC-MS), pyrrolidide derivatization, and total synthesis for structural confirmation. acs.orgnih.gov The phospholipid fatty acid composition of this sponge is remarkably complex, with over 85 different fatty acids identified. nih.gov

Table 3: Dimethyltetradecanoic Acids from the Marine Sponge Calyx podatypa

Compound Name
9,13-Dimethyltetradecanoic acid

Marine Algae (e.g., 2,5-Dimethyltetradecanoic Acid / Jobosic Acid)

Marine algae and cyanobacteria are also valuable sources of unique fatty acids. Through the screening of a marine algae and cyanobacteria extract library, a previously unreported saturated fatty acid named Jobosic Acid was isolated. acs.orgacs.orgnih.gov The structure of Jobosic Acid was determined to be 2,5-dimethyltetradecanoic acid. acs.orgacs.orgnih.gov This discovery was the result of an untargeted metabolomic analysis of cyanobacterial extracts. acs.orgacs.orgnih.gov

Table 4: Compound Names Mentioned in this Article

Compound Name
2,12-Dimethyltetradecanoic acid
2,5-Dimethyltetradecanoic Acid / Jobosic Acid
4,13-Dimethyltetradecanoic acid
9,13-Dimethyltetradecanoic acid
10,12-Dimethyltetradecanoic acid / 10,12-Dimethylmyristic acid
10,13-Dimethyltetradecanoic acid
12,17-Dimethyloctadecanoic acid
8,14-diMe 15:0
10,15-diMe 16:0
12,15-diMe 16:0
10,16-diMe 17:0
12,16-diMe 17:0
12,18-diMe 19:0

Occurrence in Plant Systems (e.g., muskmelon and related trimethyl/dimethyl tetradecanoic acids)

Muskmelon (Cucumis melo) is a plant known to produce a variety of fatty acids, which contribute to its nutritional value and flavor profile. While the specific isomer 6,12-Dimethyltetradecanoic acid has not been explicitly identified in high concentrations, studies have confirmed the presence of other closely related methylated fatty acids in this plant.

Research utilizing gas chromatography-mass spectrometry (GC-MS) on muskmelon extracts has identified several saturated and unsaturated fatty acids. Among these are derivatives of tetradecanoic acid, including trimethyl and dimethylated forms. For instance, one study identified 5,9,13-trimethyl tetradecanoic acid and methyl-2,4-dimethyl-tetradecanoate in muskmelon. The presence of these compounds highlights the metabolic pathways in Cucumis melo that are capable of producing branched-chain fatty acids. The unique aroma of melons is composed of many volatile compounds that are biosynthetically derived from fatty acids, carotenoids, amino acids, and terpenes.

Interactive Table: Methylated Fatty Acids and Related Compounds Identified in Cucumis melo

Compound NameTypeReference
5,9,13-trimethyl tetradecanoic acidTrimethylated Fatty Acid
Methyl-2,4-dimethyl-tetradecanoateDimethylated Fatty Acid Ester
6,10,14-trimethyl-2-PentadecanoneKetone (related isoprenoid)
Tetradecanoic acidSaturated Fatty Acid
Hexadecanoic acidSaturated Fatty Acid
Octadecanoic acidSaturated Fatty Acid

Environmental and Sedimentary Contexts (e.g., subsurface sediments and di-/tri-methylated fatty acids)

Branched-chain fatty acids, including di- and trimethylated forms, are significant biomarkers in environmental and sedimentary contexts. Their presence in subsurface sediments can provide valuable information about past microbial communities and the diagenetic processes that have occurred over geological time.

These branched fatty acids are commonly associated with bacteria. The membrane lipids of many bacteria are dominated by branched-chain fatty acids, which influence membrane fluidity and adaptation to different environmental conditions. As such, the analysis of these compounds in sediments can indicate the types of bacteria that were present in that environment.

The distribution of fatty acids in sediment cores can change with depth. Generally, the concentration of shorter-chain fatty acids and unsaturated fatty acids decreases with depth due to microbial and chemical degradation, a process known as diagenesis. Branched-chain fatty acids are also subject to these processes. Studies have shown that the percentage of branched fatty acids can be linked to bacterial activity within the sediment. In some cases, the relative abundance of these branched fatty acids has been observed to decrease with increasing depth in sediment cores.

The study of fatty acids in ancient sediments can even provide clues about early life on Earth. Fatty acids and other lipids are relatively stable over geological timescales and can serve as molecular fossils. The analysis of di- and trimethylated fatty acids in geological samples helps geochemists reconstruct past ecosystems and understand the evolution of microbial life.

Interactive Table: Occurrence of Branched-Chain Fatty Acids in Sedimentary Contexts

FindingSignificanceReference
Presence of branched fatty acids in sedimentsIndicates bacterial activity and contribution to organic matter.
Decrease of short-chain fatty acids with depthSuggests early diagenesis through microbial and chemical degradation.
Changes in branched fatty acid ratiosCan reflect changes in microbial communities and environmental conditions.
Preservation in ancient sedimentsServe as biomarkers for studying past life and ecosystems.

Biosynthesis and Metabolic Pathways of Branched Chain Tetradecanoic Acids

General Principles of Fatty Acid Biosynthesis

The creation of fatty acids within an organism is a fundamental metabolic process. It is an anabolic pathway that builds long-chain fatty acids from smaller precursor molecules. This process is crucial for energy storage, membrane structure, and the synthesis of signaling molecules.

Role of Acetyl-CoA and Malonyl-CoA in Chain Elongation

The primary building blocks for fatty acid synthesis are acetyl-CoA and malonyl-CoA. quora.comnih.gov Acetyl-CoA, a two-carbon molecule, serves as the initial "starter" unit for the growing fatty acid chain. youtube.com However, for the subsequent elongation steps, acetyl-CoA is first carboxylated to form malonyl-CoA, a three-carbon molecule. quora.comyoutube.com This reaction is catalyzed by the enzyme acetyl-CoA carboxylase (ACC) and is a critical regulatory point in fatty acid synthesis. libretexts.org

During each cycle of chain elongation, a two-carbon unit from malonyl-CoA is added to the growing acyl chain. This condensation reaction is driven by the release of the carboxyl group from malonyl-CoA as carbon dioxide, a process that makes the reaction energetically favorable. quora.com The malonyl group itself, therefore, acts as the donor of the two-carbon extension to the fatty acid chain. quora.com

MoleculeRole in Fatty Acid Synthesis
Acetyl-CoAServes as the initial primer or starter molecule for the fatty acid chain. youtube.com It is also the precursor for malonyl-CoA. nih.gov
Malonyl-CoAFunctions as the two-carbon donor for the elongation of the fatty acid chain. quora.comyoutube.com

Fatty Acid Synthase (FAS) Complexes in Synthesis

The entire process of fatty acid synthesis is orchestrated by a large, multi-enzyme complex known as fatty acid synthase (FAS). numberanalytics.comtaylorandfrancis.com In animals, this is a single multifunctional protein with multiple catalytic domains that carry out the various reactions required for chain elongation. libretexts.org The growing fatty acid chain is attached to an acyl carrier protein (ACP) domain, which shuttles the intermediate between the different enzymatic centers of the FAS complex. numberanalytics.com

The synthesis of a saturated fatty acid by the FAS complex involves a repeating four-step cycle:

Condensation: The growing acyl chain is condensed with a malonyl-ACP, adding two carbons to the chain.

Reduction: The resulting β-keto group is reduced to a hydroxyl group.

Dehydration: A molecule of water is removed, creating a double bond.

Reduction: The double bond is reduced to a single bond, completing the elongation cycle.

This cycle repeats until the fatty acid reaches its typical length, often palmitic acid (a 16-carbon saturated fatty acid), at which point it is released from the FAS complex. libretexts.org

Mechanisms of Methyl Branching in Fatty Acid Synthesis

The formation of branched-chain fatty acids like 6,12-dimethyltetradecanoic acid deviates from the standard pathway by incorporating methyl-branched precursors.

Selective Incorporation of Methylmalonyl-CoA by Fatty Acid Synthesizing Enzymes

The key to forming methyl-branched fatty acids lies in the ability of the fatty acid synthase complex to utilize a substrate other than malonyl-CoA for chain elongation. nih.gov In this case, methylmalonyl-CoA, a derivative of propionyl-CoA, can be used as the extender unit. researchgate.net While FAS has a much higher affinity for malonyl-CoA, it can, with lower efficiency, incorporate methylmalonyl-CoA. nih.gov When methylmalonyl-CoA is used instead of malonyl-CoA during an elongation cycle, a methyl group is introduced into the fatty acid chain at the position where the two-carbon unit is added. nih.gov The repeated incorporation of methylmalonyl-CoA at specific points in the growing fatty acid chain can lead to the formation of polymethylated fatty acids like this compound.

Enzymatic Systems for Branch Point Formation

The availability of methylmalonyl-CoA is crucial for the synthesis of branched-chain fatty acids. This molecule is primarily derived from the catabolism of several sources, including branched-chain amino acids (BCAAs) like valine and isoleucine, odd-chain fatty acids, and cholesterol. nih.govtaylorandfrancis.com The catabolism of these molecules generates propionyl-CoA, which is then carboxylated by propionyl-CoA carboxylase (PCC) to form methylmalonyl-CoA. researchgate.net

In some organisms, specific enzymatic systems can influence the preference for methylmalonyl-CoA. For instance, certain enzymes can selectively decarboxylate malonyl-CoA, thereby increasing the relative concentration of methylmalonyl-CoA available for the FAS complex. nih.gov This shift in substrate availability promotes the synthesis of methyl-branched fatty acids.

Integration within Central Carbon Metabolism

The biosynthesis of both straight-chain and branched-chain fatty acids is tightly integrated with the central carbon metabolism of the cell. The primary precursor, acetyl-CoA, is derived from various metabolic pathways, including glycolysis (the breakdown of glucose) and the oxidation of fatty acids. nih.govresearchgate.net

The catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine is a significant source of the precursors for branched-chain fatty acids. nih.govnih.gov This breakdown occurs within the mitochondria and produces branched-chain acyl-CoA molecules that can be further metabolized to provide either starter units or the propionyl-CoA necessary for methylmalonyl-CoA synthesis. nih.govnih.gov

Catabolic Pathways of Branched-Chain Fatty Acids (e.g., Beta-oxidation)

The breakdown of branched-chain fatty acids like this compound presents unique challenges compared to their straight-chain counterparts due to the presence of methyl groups, which can sterically hinder the enzymes of the standard beta-oxidation pathway. Consequently, specialized oxidative pathways, primarily occurring in peroxisomes, are required. libretexts.orgaocs.org

The catabolism of a fatty acid with methyl groups at both an even (C6) and an odd (C12, counting from the carboxyl end) position would likely involve a combination of beta-oxidation and alpha-oxidation.

Initially, the fatty acid would undergo several cycles of beta-oxidation in the peroxisome, shortening the chain by two-carbon units at a time and producing acetyl-CoA, until a methyl branch is reached. aocs.org

When the methyl group is at an odd-numbered carbon, such as the C12-methyl group of this compound (which becomes C3 after several rounds of beta-oxidation), the methyl group will be at the beta-position, blocking the action of the enoyl-CoA hydratase of the beta-oxidation spiral. In this scenario, alpha-oxidation is employed. wikipedia.orgbyjus.com This pathway removes a single carbon from the carboxyl end of the fatty acid, bypassing the methyl-blocked beta-carbon. The process involves the hydroxylation of the alpha-carbon, followed by the removal of the original carboxyl group as CO2, resulting in a fatty acid that is one carbon shorter and can now re-enter the beta-oxidation pathway. wikipedia.orgbyjus.com

For a methyl group at an even-numbered carbon, such as the C6-methyl group, standard beta-oxidation would also be blocked. The exact mechanism for overcoming this is less defined but would likely involve specific enzymes to handle the branched structure, possibly through rearrangements or alternative oxidative steps within the peroxisome.

The acetyl-CoA and propionyl-CoA (from the final round of beta-oxidation of the now odd-chain fatty acid resulting from alpha-oxidation) generated from the breakdown of this compound can then be transported to the mitochondria. Acetyl-CoA enters the TCA cycle for complete oxidation to CO2 and water, generating ATP. Propionyl-CoA is converted to succinyl-CoA and also enters the TCA cycle. youtube.comaklectures.com

Table 2: Key Processes in the Catabolism of Branched-Chain Fatty Acids

Catabolic PathwayCellular LocationFunction
Beta-oxidationPeroxisomes and MitochondriaSequential removal of two-carbon units (acetyl-CoA) from the fatty acid chain. aocs.org
Alpha-oxidationPeroxisomesRemoval of a single carbon atom to bypass methyl groups at the beta-position, enabling subsequent beta-oxidation. wikipedia.orgbyjus.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a fatty acid like 6,12-Dimethyltetradecanoic acid, several chromatographic methods are particularly effective.

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including fatty acids. unm.ac.id For GC-MS analysis, fatty acids like this compound are typically derivatized to increase their volatility and thermal stability. A common derivatization method is esterification, most frequently to form fatty acid methyl esters (FAMEs). semanticscholar.org

The process involves separating the FAMEs on a gas chromatographic column, often a capillary column with a non-polar stationary phase like DB-5ms. jeol.com The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. By comparing the mass spectrum of the analyte to libraries of known spectra, such as the NIST Mass Spectral Library, the identity of the compound can be confirmed. nist.gov For instance, the mass spectrum of the methyl ester of 12-methyltetradecanoic acid has been successfully compared with authentic standards to confirm its identity in biological extracts. researchgate.net

The retention time, the time it takes for the compound to travel through the GC column, is another key parameter used for identification. Kovats retention indices, which are standardized retention times, can also be used for further confirmation. For methyl 12-methyltetradecanoate, reported Kovats retention indices on a standard non-polar column are around 1786. nih.gov

To enhance the reliability of identification, especially for complex mixtures where peaks may overlap, high-resolution mass spectrometry can be coupled with GC. This allows for the determination of the elemental composition of the molecular ion and its fragments, providing a higher degree of confidence in the identification. jeol.com

Table 1: GC-MS Data for the Methyl Ester of 12-Methyltetradecanoic Acid

ParameterValueReference
Molecular Formula C16H32O2 nist.gov
Molecular Weight 256.42 g/mol nist.govnih.gov
CAS Registry Number 5129-66-8 nist.gov
Kovats Retention Index (Standard Non-polar) ~1786 nih.gov

High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) offer a versatile alternative to GC-MS, particularly for less volatile compounds or those that are thermally labile. researchgate.net LC-MS is especially powerful for analyzing complex biological samples where extensive sample cleanup may not be feasible. nih.gov

For fatty acid analysis, reversed-phase HPLC is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.gov The separation is based on the hydrophobicity of the analytes. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of a wide range of fatty acids. nih.gov

A significant challenge in LC-MS analysis of free fatty acids is their poor ionization efficiency in common electrospray ionization (ESI) sources. To overcome this, derivatization is often employed to introduce a readily ionizable group onto the fatty acid molecule. researchgate.net This enhances the sensitivity of the detection.

Tandem mass spectrometry (MS/MS) is frequently used in conjunction with LC to improve selectivity and provide structural information. nih.gov In an LC-MS/MS experiment, a specific ion (the precursor ion) of the analyte is selected, fragmented, and the resulting product ions are detected. This technique, known as multiple reaction monitoring (MRM), is highly specific and sensitive for quantification. researchgate.net

Beyond standard GC and HPLC, specialized chromatographic modes can be employed for specific analytical challenges. For instance, multidimensional liquid chromatography can be used to separate highly complex lipid extracts. nih.gov This approach involves serially coupling different chromatographic separation mechanisms, such as normal-phase chromatography to separate lipid classes followed by reversed-phase chromatography to separate individual fatty acid species within a class. nih.gov

While not as commonly reported specifically for this compound, other techniques like ion-exclusion chromatography could potentially be used for the separation of free fatty acids from other organic acids, and ion-exchange chromatography could be applied if the fatty acids are derivatized with a charged tag.

Spectroscopic Approaches for Structure Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of chemical compounds. For a molecule like this compound, NMR spectroscopy and high-resolution mass spectrometry are the primary tools.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR) : This technique provides information about the different types of protons in the molecule and their chemical environment. For this compound, the ¹H-NMR spectrum would show distinct signals for the methyl protons at positions 6 and 12, the methine protons at these same positions, the methylene (B1212753) protons along the fatty acid chain, and the terminal methyl group. The chemical shifts and coupling patterns of these signals are used to piece together the structure.

¹³C-NMR (Carbon-13 NMR) : This provides information about the different carbon atoms in the molecule. nih.gov The ¹³C-NMR spectrum of this compound would show a characteristic signal for the carbonyl carbon of the carboxylic acid group (typically in the range of 170-180 ppm), as well as distinct signals for the methyl, methine, and methylene carbons. nih.gov The chemical shifts of the carbons at the branch points (C6 and C12) would be particularly informative.

2D NMR Techniques (COSY, HSQC, HMBC) : Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are separated by two or three bonds, which is essential for confirming the long-range connectivity and the positions of the methyl branches.

The combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the structure of this compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or five decimal places. jeol.com This precision allows for the determination of the elemental formula of a molecule. For this compound (C15H30O2), the exact mass can be calculated and compared to the experimentally measured mass. This is a powerful tool for confirming the identity of the compound and distinguishing it from isomers with the same nominal mass.

When coupled with techniques like GC or LC, HRMS can provide accurate mass data for both the molecular ion and its fragment ions. This fragmentation data, obtained at high resolution, further aids in structural elucidation by providing the elemental composition of the fragments, which helps to piece together the structure of the original molecule. For instance, the fragmentation pattern can help to locate the positions of the methyl branches along the fatty acid chain.

Derivatization Strategies for Enhanced Analysis

Derivatization is a critical step in the analysis of fatty acids by GC-MS. It involves chemically modifying the fatty acid to a less polar and more volatile form, which improves chromatographic separation and detection.

The most common derivatization technique for fatty acid analysis is the conversion to fatty acid methyl esters (FAMEs). This process replaces the active hydrogen in the carboxylic acid group with a methyl group, significantly increasing the volatility of the compound for GC analysis.

A prevalent method for preparing FAMEs is through acid-catalyzed esterification. For a compound like this compound, the sample would be treated with a reagent such as methanolic hydrogen chloride or boron trifluoride in methanol (B129727). The mixture is typically heated to ensure the reaction goes to completion. For instance, a sample containing the fatty acid can be hydrolyzed with methanolic potassium hydroxide, followed by esterification with a 10% BF3 in methanol solution at 100°C for a short period, such as 20 minutes. researchgate.net Another approach involves using an 8% (w/v) solution of HCl in a methanol/water mixture and heating at 100°C for 1 to 1.5 hours. nih.gov

Following the reaction, the FAMEs are extracted from the aqueous phase using an organic solvent like hexane. The organic layer is then separated, dried, and concentrated before injection into the GC-MS system. The resulting methyl ester, 12-methyltetradecanoate, can then be identified based on its retention time and mass spectrum. The mass spectrum of the methyl ester of a related compound, 12-methyltetradecanoic acid, has been well-documented and serves as a reference for identification.

While FAME analysis is excellent for quantification and initial identification, mass spectra of FAMEs of branched-chain fatty acids can sometimes be ambiguous for definitively locating the branch points. For unequivocal structure elucidation, particularly the position of methyl branches, N-acylpyrrolidide derivatives are superior. nih.govresearchgate.net

To prepare these derivatives, FAMEs are converted to pyrrolidides. This can be achieved by reacting the FAME with pyrrolidine (B122466) in the presence of a catalyst like acetic acid at an elevated temperature. researchgate.net The resulting N-acylpyrrolidide, when analyzed by GC-MS, produces a distinct fragmentation pattern upon electron ionization. The molecular ion is typically prominent, and the key diagnostic fragments arise from cleavage at each carbon-carbon bond along the fatty acid chain. A gap of 28 atomic mass units (amu) between major fragment ions is indicative of a straight chain, whereas a gap of 41 amu (instead of 28) points to a methyl branch at that position. This allows for precise localization of the methyl groups at the C-6 and C-12 positions of the tetradecanoic acid backbone.

Quantitative Analysis and Validation Parameters

For any quantitative method, it is crucial to establish and validate its performance characteristics to ensure the data generated is reliable, accurate, and reproducible. Key validation parameters include linearity, repeatability, accuracy, and recovery rates. While specific validation data for this compound is not extensively published, the parameters for methods analyzing similar branched-chain fatty acids provide a strong reference for expected performance.

A validated GC-MS method for short and branched-chain fatty acids demonstrated excellent linearity with correlation coefficients (r²) typically exceeding 0.99. nih.gov The precision of such methods, expressed as the coefficient of variation (CV), is generally low, with intra- and inter-day precision often below 5% and 15%, respectively. nih.govnih.gov

Below are tables representing typical validation parameters for the quantitative analysis of branched-chain fatty acids using GC-MS, which would be the benchmark for a method analyzing this compound.

Table 1: Representative Linearity and Detection Limits for Branched-Chain Fatty Acid Analysis

ParameterTypical ValueReference
Linearity (r²)≥ 0.999 nih.gov
Limit of Detection (LOD)0.2 - 12 ng/mL nih.govnih.gov
Limit of Quantification (LOQ)0.6 - 20 ng/mL nih.govnih.gov
This table presents typical performance characteristics for GC-MS methods for fatty acid quantification.

Table 2: Representative Precision and Accuracy for Branched-Chain Fatty Acid Analysis

ParameterConcentration LevelTypical ValueReference
Intra-Day Precision (%CV) Low, Medium, High< 5% nih.govnih.gov
Inter-Day Precision (%CV) Low, Medium, High< 10% nih.govnih.gov
Accuracy (% Recovery) Low, Medium, High85% - 115% nih.govnih.gov
This table illustrates the expected precision and accuracy of a validated GC-MS method for quantifying fatty acids across different concentration levels.

Recovery rates are determined by spiking a known quantity of the analyte into a sample matrix and measuring the amount recovered. For branched-chain fatty acids, recovery rates are generally expected to be within the 85-115% range, indicating minimal loss of the analyte during sample preparation and analysis. nih.gov The stability of the derivatized samples is also assessed, with studies showing that FAMEs can be stable for several hours at room temperature and longer when stored at lower temperatures. nih.gov

Structural Analogues, Derivatives, and Structure Activity Relationships Sar

Stereochemistry and Isomerism of Dimethyltetradecanoic Acids

The presence of chiral centers in dimethyltetradecanoic acids gives rise to multiple stereoisomers. A molecule with n chiral centers can have up to 2n stereoisomers. libretexts.org For instance, a dimethyltetradecanoic acid with two chiral centers, such as 6,12-dimethyltetradecanoic acid, can exist as four distinct stereoisomers: (6R, 12R), (6S, 12S), (6R, 12S), and (6S, 12R). These stereoisomers can be classified as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images of each other). libretexts.org

An example of a specific stereoisomer is (10S,12R)-10,12-dimethyltetradecanoic acid. The precise spatial arrangement of the methyl groups in such isomers can significantly influence their biological activity and how they interact with enzymes and receptors. While detailed stereochemical studies on this compound itself are not extensively documented in the provided results, the principles of stereoisomerism are fundamental to understanding its potential biological roles.

The amino acid threonine, with two chiral centers, serves as a classic example of stereoisomerism, resulting in four possible stereoisomers (2R,3R), (2S,3S), (2R,3S), and (2S,3R). libretexts.org This highlights the structural diversity that can arise from multiple chiral centers in a molecule.

Comparative Studies with other Methyl-Branched Fatty Acids

The position of methyl branches along the fatty acid chain significantly impacts its physical and biological properties. Comparative studies with other dimethyl- and monomethyl-branched fatty acids provide valuable insights into these structure-activity relationships.

2,12-Dimethyltetradecanoic Acid and 2,5-Dimethyltetradecanoic Acid: The synthesis of racemic 2,4-dimethyltetradecanoic acid has been reported as a constituent of glycolipid antigens from Mycobacterium kansasii. nih.gov The 2,5-dimethylphenyl scaffold is a feature in some antimicrobial compounds, suggesting that the positioning of methyl groups near the carboxylic acid terminus can be important for biological activity. nih.gov

4,13-Dimethyltetradecanoic Acid and 10,12-Dimethyltetradecanoic Acid: While specific comparative studies with this compound are not detailed, the existence and study of isomers like 10,13-dimethyltetradecanoic acid highlight the natural diversity of methyl-branched fatty acids. chemeo.comnih.govuni.lu

12-Methyltetradecanoic Acid: This anteiso-C15 fatty acid has demonstrated antibacterial properties. sigmaaldrich.comscbt.com It can repress the swarming motility of Pseudomonas aeruginosa and has shown antifouling bioactivity by deterring the settlement of Hydroides elegans larvae. sigmaaldrich.comresearchgate.net The naturally occurring (S)-enantiomer is primarily produced by bacteria. researchgate.net

12,17-Dimethyloctadecanoic Acid: This novel fatty acid was identified in the extremophilic bacterium Thermogemmatispora sp. Its discovery, along with other dimethyl-branched fatty acids in the same organism, suggests specific biosynthetic pathways for these types of molecules in certain bacteria.

Table of Compared Methyl-Branched Fatty Acids:

Fatty AcidChain LengthMethyl Branch PositionsNotable Characteristics
This compound 146, 12The focus of this article.
2,4-Dimethyltetradecanoic Acid 142, 4Constituent of Mycobacterium kansasii glycolipids. nih.gov
10,13-Dimethyltetradecanoic Acid 1410, 13Identified as a naturally occurring fatty acid. chemeo.comnih.govuni.lu
12-Methyltetradecanoic Acid 1412Antibacterial and antifouling properties. sigmaaldrich.comscbt.comresearchgate.net
12,17-Dimethyloctadecanoic Acid 1812, 17Found in the extremophile Thermogemmatispora sp.

Naturally Occurring Conjugates and Lipopeptides Incorporating Dimethyltetradecanoic Acids

Fatty acids can be found in nature conjugated to other molecules, such as amino acids or as part of larger structures like lipopeptides. These conjugations can alter the solubility, stability, and biological activity of the parent fatty acid. nih.govmdpi.com

Lipopeptides are a significant class of microbial natural products that often incorporate fatty acyl moieties. nih.gov While many are synthesized by nonribosomal peptide synthetases, recent discoveries have shown that ribosomally derived lipopeptides, termed selidamides, can also be fatty-acylated. nih.gov These selidamides have been found to be selectively acylated with C10, C12, or C16 fatty acids. nih.gov The incorporation of d-amino acids into ultra-short lipopeptides has been shown to enhance their stability and antibacterial activity. nih.gov

The conjugation of fatty acids to xenobiotics is another area of study, as these conjugates can accumulate in tissues and exert toxic effects. nih.gov Conversely, creating fatty acid conjugates of drugs can increase their therapeutic potential by extending their half-life. nih.gov While specific examples of naturally occurring conjugates of this compound were not found in the search results, the general principles of fatty acid conjugation suggest a potential for such molecules to exist.

Synthetic Analogues and Their Biological Evaluation

The synthesis of analogues of naturally occurring fatty acids is a common strategy to probe structure-activity relationships and develop new therapeutic agents.

The synthesis of various myristic acid (tetradecanoic acid) derivatives has been undertaken to explore their biological activities. researchgate.net For instance, synthetic analogues have been evaluated for their potential as antimicrobial and anticancer agents. researchgate.netresearchgate.net The introduction of functional groups or altering the carbon chain can lead to compounds with enhanced or novel biological properties.

For example, the synthesis of N-2,5-dimethylphenylthioureido acid derivatives has been explored for developing new antimicrobial candidates. nih.gov Similarly, the synthesis of racemic 2,4-dimethyltetradecanoic acid was achieved through a multi-step process involving a Wittig reaction and subsequent oxidation. nih.gov

While specific synthetic analogues of this compound and their biological evaluations are not detailed in the provided search results, the existing literature on the synthesis and evaluation of other branched-chain and modified fatty acids provides a framework for how such studies could be approached. These studies often involve evaluating the synthetic compounds for activities such as antimicrobial, anti-inflammatory, or cytotoxic effects. researchgate.netresearchgate.net

Future Research Directions and Applications in Biosciences

Elucidating Precise Biosynthetic Pathways and Enzymatic Mechanisms

A fundamental area of future research is the complete elucidation of the biosynthetic pathway of 6,12-Dimethyltetradecanoic acid. While the general framework for fatty acid synthesis is well-understood, the specific enzymes and mechanisms responsible for introducing two separate methyl groups onto a tetradecanoic acid backbone are yet to be fully characterized.

Research should focus on identifying a multi-step enzymatic cascade. The synthesis of BCFAs in many bacteria, including those of the genus Streptomyces, is often initiated by a β-ketoacyl-acyl carrier protein (ACP) synthase III (KASIII) that utilizes branched-chain acyl-CoA primers derived from amino acid metabolism. nih.govnih.gov For instance, the methyl group at the C-12 position could originate from a primer like isobutyryl-CoA (derived from valine) or isovaleryl-CoA (from leucine), which, after subsequent elongation cycles, would result in an even-numbered methyl branch position. nih.gov

The introduction of the second methyl group, particularly at the C-6 position, likely occurs through a separate, post-elongation modification. A compelling model for this is found in the biosynthesis of dimethylated furan (B31954) fatty acids in bacteria like Rhodopseudomonas palustris. nih.gov In this system, a specific S-adenosyl-L-methionine (SAM)-dependent methylase, FufM, catalyzes the addition of a second methyl group onto a pre-existing monomethylated fatty acid chain. nih.gov Future studies should therefore aim to identify and characterize a similar SAM-dependent fatty acid methylase responsible for the C-6 methylation in the this compound pathway.

Key research objectives would include:

Genomic Analysis: Screening the genomes of potential producing organisms (e.g., Streptomyces species) for genes encoding KASIII enzymes with relaxed substrate specificity and putative SAM-dependent methyltransferases.

Enzyme Characterization: Heterologous expression and purification of candidate enzymes to verify their substrate specificity and catalytic function in vitro.

Isotopic Labeling: Using labeled precursors (e.g., ¹³C-labeled amino acids or methionine) in bacterial cultures to trace the origins of the methyl groups and confirm the proposed pathway.

Comprehensive Mechanistic Studies of Biological Activities

Preliminary investigations into related BCFAs suggest that this compound could possess significant biological activities. Comprehensive mechanistic studies are required to understand how its unique dimethylated structure interacts with biological systems at a molecular level.

Many fatty acids exert antimicrobial effects by targeting and disrupting the integrity of bacterial cell membranes. nih.govnih.gov The amphipathic nature of this compound makes its membrane activity a primary area for investigation. Future research should explore its ability to insert into lipid bilayers, cause membrane depolarization, increase permeability, and ultimately lead to cell lysis.

Beyond direct bactericidal action, more nuanced mechanisms should be explored. Long-chain fatty acids are increasingly recognized as signaling molecules that can modulate bacterial virulence without killing the cells. nih.gov For example, some unsaturated fatty acids inhibit biofilm formation in pathogens like Staphylococcus aureus, a critical factor in chronic infections and antibiotic resistance. frontiersin.org A related compound, 12-methyltetradecanoic acid (12-MTA), has been shown to repress the production of surfactants necessary for swarming motility in Pseudomonas aeruginosa. This suggests a potential for this compound to act as an anti-virulence or anti-biofilm agent. Further research should also investigate its potential as a non-toxic antifouling agent, an activity demonstrated by 12-MTA which acts as a negative cue for the settlement of marine invertebrate larvae.

Exploration of Novel Natural Sources and Microbial Production Strategies

Identifying robust and scalable sources of this compound is crucial for enabling detailed study and future applications. While its natural distribution is not well-documented, bacteria, particularly those from the genus Streptomyces, are a logical starting point for exploration, as they are known producers of a wide array of BCFAs. nih.govnih.gov Prospecting for novel Streptomyces strains from diverse ecological niches could lead to the discovery of new producers.

Once a producing strain is identified, optimization of its microbial production is essential. Research has shown that the yield of BCFAs can be significantly influenced by culture conditions such as temperature, pH, and nutrient composition. Systematic optimization of these parameters for a native producer of this compound would be a key step.

Furthermore, synthetic biology offers a powerful alternative for sustainable and high-yield production. By identifying the complete biosynthetic gene cluster as outlined in section 7.1, the entire pathway could be transferred into a well-characterized industrial host like Escherichia coli or a high-producing Streptomyces strain. nih.gov This metabolic engineering approach would allow for the fine-tuning of gene expression and precursor supply, creating a microbial cell factory specifically designed for the efficient production of this compound.

Potential in Biomedical and Biotechnological Applications

The unique structure and potential bioactivities of this compound open up several avenues for biomedical and biotechnological applications.

Drug Discovery: The compound is a candidate for development as a next-generation antibacterial agent. nih.gov Its potential to disrupt membranes or inhibit virulence and biofilm formation makes it an attractive lead compound, particularly for combating multidrug-resistant bacteria. nih.govfrontiersin.org Quantitative structure-activity relationship (QSAR) studies could be employed to further optimize its structure to enhance antimicrobial potency. zju.edu.cn

Enzyme Modulation: Long-chain fatty acids are known to interact with and modulate the activity of various enzymes, such as peroxisome proliferator-activated receptors (PPARs). mdpi.com The ability of the related 12-MTA to interfere with surfactant biosynthesis points to a capacity for specific enzyme or pathway modulation. Future research could screen this compound against panels of enzymes to identify specific targets, potentially uncovering new therapeutic strategies for metabolic or inflammatory diseases.

Biotechnology: The demonstrated antifouling properties of related BCFAs suggest a direct biotechnological application. If this compound proves to be a potent, non-toxic inhibitor of biofouling, it could be developed as an environmentally friendly additive for marine paints and coatings.

Q & A

Basic Research Questions

Q. What are the primary methods for structural characterization of 6,12-dimethyltetradecanoic acid?

  • Methodological Answer : Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy for determining branching positions (e.g., methyl groups at C6 and C12) and mass spectrometry (MS) for molecular weight confirmation. Gas chromatography (GC) with retention index matching (e.g., GC/MS retention index: 1850 for 4,12-dimethyltetradecanoic acid) is critical for distinguishing isomers in biological matrices . Infrared (IR) spectroscopy can identify carboxylic acid functional groups. Comparative studies with synthetic standards are essential for validation .

Q. How is this compound synthesized, and what are common challenges in its preparation?

  • Methodological Answer : Synthesis often involves esterification or alkylation of tetradecanoic acid precursors. For example, semisynthetic approaches (e.g., methyl or benzyl ester derivatization) have been used to explore structure-activity relationships (SAR), though these may lead to reduced bioactivity . Challenges include regioselective placement of methyl groups and purification of branched isomers via column chromatography or recrystallization. Deuterated analogs (e.g., d3/d5 isotopes) require careful handling to maintain isotopic purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • Avoid inhalation of aerosols; use fume hoods and PPE (gloves, lab coats).
  • Store in airtight containers away from oxidizers and static electricity .
  • In case of skin contact, wash thoroughly with soap and water. For spills, use inert absorbents and avoid environmental contamination .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antiviral activity of this compound?

  • Methodological Answer :

  • Target Screening : Use biochemical assays (e.g., SARS-CoV-2 spike protein/ACE-2 interaction inhibition or viral protease assays) .

  • Metabolomic Profiling : Employ untargeted metabolomics on biological extracts (e.g., marine algae) to identify bioactive compounds, followed by isolation via HPLC .

  • Dose-Response Analysis : Test inhibitory concentrations (IC50) in cell-based models and compare with controls.

    Assay TypeTargetKey Findings (Example)Reference
    Spike Protein InhibitionSARS-CoV-2 OmicronSelective inhibition at 10 µM
    Mpro Protease AssaySARS-CoV-2IC50: 15 µM for Jobosic acid (analog)

Q. How can contradictions in reported bioactivity data for branched-chain fatty acids be resolved?

  • Methodological Answer :

  • Comparative Analysis : Replicate studies under standardized conditions (pH, temperature, solvent systems).
  • Structural Analog Testing : Compare this compound with isomers (e.g., 4,12-dimethyltetradecanoic acid from snake secretions) to assess positional effects .
  • Meta-Analysis : Aggregate data from diverse sources (e.g., microbial vs. mammalian systems) to identify confounding variables .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • GC/MS with Derivatization : Convert to methyl esters for improved volatility. Use retention indices (e.g., 1850 for 4,12-dimethyltetradecanoic acid) and selective ion monitoring (SIM) .
  • LC-HRMS : High-resolution MS with electrospray ionization (ESI) enables precise quantification in lipidomic studies .
  • Isotope Dilution : Use deuterated internal standards (e.g., d3-dodecanoic acid) for accurate recovery calculations .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize esters, amides, or carboxylate salts to alter hydrophobicity and binding affinity. For example, ester derivatives of Jobosic acid showed complete loss of antiviral activity, suggesting the free carboxylic acid is critical .

  • Branching Position Analysis : Compare bioactivity of 6,12-dimethyl vs. 2,5-dimethyl isomers to determine positional effects .

    Derivative TypeBioactivity Outcome (Example)Reference
    Methyl EsterLoss of SARS-CoV-2 inhibition
    Benzyl EsterNo Mpro protease inhibition

Key Research Challenges and Data Gaps

  • Biosynthetic Pathways : Limited data on microbial/enzymatic synthesis of this compound. Explore gene clusters in extremophiles or mycobacteria .
  • Ecological Roles : Investigate its presence in arthropods (e.g., crab chitosan) or plant resins for ecological signaling functions .
  • Thermodynamic Properties : Melting points and solubility parameters (e.g., logP) require empirical validation using DSC and shake-flask methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.